Dipropyldiphosphonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

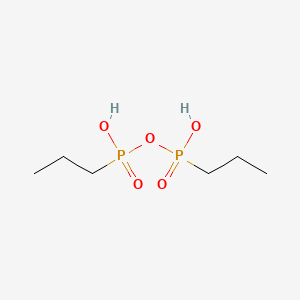

[hydroxy(propyl)phosphoryl]oxy-propylphosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O5P2/c1-3-5-12(7,8)11-13(9,10)6-4-2/h3-6H2,1-2H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGBGMIBJMKFMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(=O)(O)OP(=O)(CCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O5P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30992404 | |

| Record name | Dipropyldiphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71760-04-8 | |

| Record name | P,P′-Dipropyldiphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71760-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyldiphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071760048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyldiphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30992404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyldiphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Dipropyldiphosphonic Acid in Metal Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipropyldiphosphonic acid, a member of the diphosphonate family, exhibits significant potential as a metal-chelating agent. This technical guide delineates the fundamental principles governing its mechanism of action in sequestering metal ions. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes information from closely related phosphonic and diphosphonic acids to provide a comprehensive understanding of its expected behavior. The guide covers the coordination chemistry, thermodynamic principles, and key experimental methodologies used to characterize these interactions, including potentiometric titrations, nuclear magnetic resonance spectroscopy, and isothermal titration calorimetry. Furthermore, it provides illustrative quantitative data from analogous compounds and detailed, generalized experimental protocols to aid in the design of future studies.

Introduction to this compound and Metal Chelation

This compound (DPDPA), with the chemical formula C₆H₁₆O₅P₂, is an organophosphorus compound characterized by two phosphonic acid moieties.[1][2][3] These phosphonic acid groups are the key to its chelating ability, as they can coordinate with metal ions through their oxygen atoms.[1] The formation of stable complexes with various metal ions makes DPDPA and its analogs valuable in diverse applications, from industrial water treatment to therapeutic interventions.[1] Diphosphonic acids are known to play a role in biological systems, including influencing bone mineralization, which underscores their potential in drug development.[1]

The chelation process involves the formation of multiple coordinate bonds between the diphosphonic acid ligand and a central metal ion, resulting in a stable, cyclic complex known as a chelate. The stability of these chelates is crucial for their efficacy in applications such as heavy metal detoxification or the targeted delivery of metal-based therapeutics.

Mechanism of Metal Chelation

The primary mechanism of metal chelation by this compound involves the donation of lone pairs of electrons from the oxygen atoms of the two phosphonate groups to the vacant orbitals of a metal ion. This forms strong coordinate covalent bonds. The bidentate or potentially polydentate nature of the diphosphonate ligand leads to the formation of a stable ring structure with the metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the complex.

Coordination Chemistry

The phosphonate group (PO₃H₂) can exist in various protonation states depending on the pH of the solution. At physiological pH, it is typically deprotonated, carrying a negative charge that facilitates electrostatic attraction with positively charged metal ions. The coordination can be monodentate (one phosphonate group binding to the metal) or bidentate (both phosphonate groups binding to the same metal ion). The propyl chains in this compound enhance its lipophilicity, which can influence its solubility and transport properties in biological systems.

The coordination modes of phosphonate moieties with a metal cation can vary, including monodentate, bidentate bridging, and bidentate chelation.

Quantitative Data on Metal Chelation by Analogous Diphosphonates

| Metal Ion | Log β (ML) | Log β (MHL) | Log β (MH₂L) | Method | Reference |

| Cd(II) | 11.85 (± 0.08) | 17.15 (± 0.06) | 20.84 (± 0.05) | DCTAST | [1] |

| Pb(II) | 14.12 (± 0.04) | 18.57 (± 0.03) | 21.84 (± 0.03) | DCTAST | [1] |

| Zn(II) | 13.56 (± 0.03) | 18.27 (± 0.02) | 21.82 (± 0.02) | DCTAST | [1] |

| Note: β values represent the overall stability constants for the formation of the respective complex species (M = metal, L = ligand, H = proton). Data is for APD at 25 °C and ionic strength μ = 0.15 M NaCl. |

Experimental Protocols

Synthesis of this compound (General Protocol)

The synthesis of phosphonates is commonly achieved through the Michaelis-Arbuzov reaction.[4][5][6][7][8] A generalized protocol for the synthesis of a diphosphonate ester, which can then be hydrolyzed to the corresponding acid, is as follows:

Materials:

-

Trialkyl phosphite (e.g., triethyl phosphite)

-

A suitable dipropyl-containing dialkyl halide

-

Inert solvent (e.g., toluene)

-

Concentrated hydrochloric acid (for hydrolysis)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dialkyl halide in the inert solvent.

-

Slowly add the trialkyl phosphite to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude phosphonate ester is then hydrolyzed by refluxing with concentrated hydrochloric acid.

-

The final product, this compound, can be purified by recrystallization.

Determination of Stability Constants by Potentiometric Titration

Potentiometric titration is a standard method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[9][10][11]

Materials:

-

This compound solution of known concentration

-

Metal salt solution (e.g., metal nitrate or chloride) of known concentration

-

Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions

-

Inert salt solution to maintain constant ionic strength (e.g., KCl or NaNO₃)

-

Calibrated pH electrode and potentiometer

-

Thermostated titration vessel

Procedure:

-

Ligand Protonation Constants: Titrate a solution of this compound and a strong acid with a standardized strong base. Record the pH as a function of the volume of base added.

-

Metal-Ligand Stability Constants: Titrate a solution containing this compound, the metal salt, and a strong acid with the standardized strong base.

-

Data Analysis: The titration data is analyzed using a suitable computer program (e.g., HYPERQUAD) to refine the protonation and stability constants by fitting the experimental data to a chemical equilibrium model.

Characterization of Metal Complexes by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for characterizing the formation and structure of phosphonate-metal complexes in solution.[3][12][13][14]

Materials:

-

This compound

-

Metal salt

-

Deuterated solvent (e.g., D₂O)

-

NMR spectrometer

Procedure:

-

Prepare a series of NMR samples with a constant concentration of this compound and varying concentrations of the metal salt.

-

Acquire ³¹P NMR spectra for each sample.

-

Monitor the changes in the chemical shift of the phosphorus signal upon addition of the metal ion. The magnitude of the chemical shift change can provide information about the binding event and the stoichiometry of the complex.

-

Two-dimensional NMR experiments (e.g., ¹H-³¹P HMBC) can provide further structural information about the coordination environment.

Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[15][16][17][18][19]

Materials:

-

This compound solution

-

Metal salt solution

-

Buffer solution

-

Isothermal titration calorimeter

Procedure:

-

Place the this compound solution in the sample cell of the calorimeter.

-

Fill the injection syringe with the metal salt solution.

-

Perform a series of injections of the metal solution into the ligand solution while monitoring the heat change.

-

The resulting data is fitted to a binding model to extract the thermodynamic parameters of the chelation reaction.

Computational Modeling

Density Functional Theory (DFT) is a valuable computational tool for predicting the structures and properties of metal-phosphonate complexes.[2][20][21][22] DFT calculations can be used to:

-

Optimize the geometry of the this compound-metal complex.

-

Calculate vibrational frequencies, which can be compared with experimental IR or Raman spectra.

-

Predict NMR chemical shifts to aid in the interpretation of experimental spectra.

-

Determine the binding energies of the metal-ligand interaction.

Conclusion

This compound is a promising metal chelator with a mechanism of action rooted in the strong coordinating ability of its phosphonate groups. While direct experimental data for this specific compound is sparse, a comprehensive understanding of its metal chelation properties can be extrapolated from studies on analogous diphosphonic acids. The experimental and computational methods outlined in this guide provide a robust framework for the detailed characterization of this compound-metal complexes. Such studies are essential for advancing its application in various scientific and therapeutic fields. Future research should focus on obtaining specific quantitative data for this compound with a range of metal ions to fully elucidate its potential.

References

- 1. repository.up.ac.za [repository.up.ac.za]

- 2. researchgate.net [researchgate.net]

- 3. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 4. scholars.unh.edu [scholars.unh.edu]

- 5. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]

- 6. Arbuzov Reaction [organic-chemistry.org]

- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. cost-nectar.eu [cost-nectar.eu]

- 11. hakon-art.com [hakon-art.com]

- 12. Analyzes of alkyl phosphonate mixtures | Applications Notes | JEOL Ltd. [jeol.com]

- 13. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 17. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. diposit.ub.edu [diposit.ub.edu]

- 19. Conditions for calibration of an isothermal titration calorimeter using chemical reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. DFT Calculations Support the Additive Nature of Ligand Contributions to the pKa of Iron Hydride Phosphine Carbonyl Complexes [utoronto.scholaris.ca]

- 22. Recent application of calculations of metal complexes based on density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Propanephosphonic Acid Anhydride (T3P®) for Researchers and Drug Development Professionals

Nomenclature Clarification: This guide focuses on Propanephosphonic Acid Anhydride, commonly known by its trade name T3P®. While the initial topic mentioned "Dipropyldiphosphonic acid," extensive research indicates that T3P® is the significantly more relevant and widely utilized compound in research and industrial applications, particularly within the pharmaceutical sector. The IUPAC name for this compound is [hydroxy(propyl)phosphoryl]oxy-propylphosphinic acid. In contrast, T3P® is the cyclic trimer of propanephosphonic acid.

Introduction to Propanephosphonic Acid Anhydride (T3P®)

Propanephosphonic acid anhydride (T3P®) is a versatile and highly efficient coupling reagent and water scavenger used extensively in organic synthesis.[1] It has gained significant traction in the pharmaceutical industry as a "green" alternative to traditional coupling agents due to its high reactivity, mild reaction conditions, low toxicity, and the formation of water-soluble byproducts that simplify purification processes.[2] T3P® is particularly valued for its ability to facilitate amide bond formation with low epimerization rates, making it an ideal choice for the synthesis of peptides and complex, chirally sensitive drug molecules.[3]

IUPAC Name and Synonyms

-

IUPAC Name: 2,4,6-Tripropyl-1,3,5,2λ⁵,4λ⁵,6λ⁵-trioxatriphosphinane-2,4,6-trione[4]

-

Synonyms:

Physicochemical and Spectroscopic Data

T3P® is commercially available as a 50% solution in various organic solvents such as ethyl acetate, dimethylformamide (DMF), or 2-methyltetrahydrofuran (2-MeTHF).[5] The properties of the solution are therefore influenced by the solvent.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁O₆P₃ | [4] |

| Molecular Weight | 318.18 g/mol | [4][5] |

| CAS Number | 68957-94-8 | [4][5] |

| Appearance | Clear yellow to brownish solution | [6] |

| Density (50% in Ethyl Acetate) | 1.08 g/cm³ at 20 °C | |

| Boiling Point (of Ethyl Acetate) | 77 °C / 1013 hPa | |

| Flash Point (of Ethyl Acetate) | -4 °C | |

| Vapor Pressure (50% in Ethyl Acetate) | 97 hPa at 20 °C | |

| Storage Temperature | 2-8°C | [7] |

| Solubility | Miscible with dioxane, tetrahydrofuran, dimethylformamide, and other polar aprotic organic solvents. | [6] |

Applications in Drug Development and Organic Synthesis

T3P® is a powerful reagent with a broad range of applications, primarily centered around its function as a carboxylic acid activator and a dehydrating agent.[8]

-

Amide Bond Formation and Peptide Synthesis: This is the most prominent application of T3P®. It is used in both solution-phase and solid-phase peptide synthesis (SPPS).[2][9] Its key advantages include high yields, minimal racemization of chiral centers, and simple workup procedures.[3]

-

Esterification: T3P® can also be employed in the formation of esters from carboxylic acids and alcohols.[3]

-

Synthesis of Heterocycles: It serves as a reagent in the synthesis of various heterocyclic compounds.[1]

-

Dehydration Reactions: T3P® is an effective water scavenger, driving reactions such as the conversion of amides and aldoximes to nitriles, and the formation of alkenes from alcohols.[8][10]

-

Oxidation of Alcohols: It can be used in Swern-type oxidations to convert alcohols to aldehydes and ketones.[10]

-

Rearrangement Reactions: T3P® can promote reactions like the Lossen and Beckmann rearrangements.[3]

Experimental Protocols

General Protocol for Amide Bond Formation

This protocol outlines a general procedure for the synthesis of an amide from a carboxylic acid and an amine using T3P®.

Materials:

-

Carboxylic acid

-

Amine

-

T3P® (50% solution in a suitable solvent like ethyl acetate or 2-MeTHF)

-

A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine)

-

Anhydrous organic solvent (e.g., ethyl acetate, dichloromethane (DCM), or 2-MeTHF)

Procedure:

-

In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in the chosen anhydrous solvent.

-

Add the base (2.0-3.0 equivalents) to the reaction mixture and stir until all components are dissolved.

-

Cool the reaction mixture to the desired temperature, typically between 0 °C and room temperature.

-

Slowly add the T3P® solution (1.1-1.5 equivalents) to the stirred reaction mixture over a period of 15-30 minutes. An exotherm may be observed.

-

Allow the reaction to stir at the chosen temperature for 1-16 hours, monitoring the progress by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC).

-

Upon completion, the reaction is typically quenched by the addition of water or an aqueous basic solution (e.g., saturated sodium bicarbonate).

-

The aqueous layer is separated, and the organic layer is washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated sodium bicarbonate), and brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amide product.

-

The crude product can be further purified by techniques such as recrystallization or column chromatography if necessary.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using T3P®

The use of T3P® in SPPS is a more recent development that offers a greener alternative to traditional coupling reagents.[2]

Materials:

-

Fmoc-protected amino acid

-

Resin with a suitable linker and a free amino group

-

T3P® (50% solution in a solvent compatible with SPPS, such as 2-MeTHF or DMF)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (e.g., DMF, DCM)

Procedure (for one coupling cycle):

-

Resin Swelling: Swell the resin in the appropriate solvent (e.g., DMF) in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with T3P® (3-5 equivalents) and a base like DIPEA (6-10 equivalents) in a suitable solvent.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

-

Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail appropriate for the resin and the peptide sequence.

Reaction Mechanism and Workflow Diagrams

Amide Bond Formation Mechanism with T3P®

The mechanism of amide bond formation using T3P® involves the activation of the carboxylic acid to form a mixed anhydride intermediate, which is then susceptible to nucleophilic attack by the amine.[11][12]

Caption: Mechanism of T3P®-mediated amide bond formation.

Experimental Workflow for a Typical Amide Synthesis

This diagram illustrates the logical flow of a standard laboratory procedure for synthesizing an amide using T3P®.

Caption: A typical experimental workflow for amide synthesis using T3P®.

Conclusion

Propanephosphonic acid anhydride (T3P®) has established itself as a premier coupling reagent in modern organic synthesis, offering significant advantages in efficiency, safety, and environmental impact. For researchers, scientists, and drug development professionals, T3P® provides a reliable and scalable method for the construction of amide bonds, a critical linkage in a vast array of pharmaceuticals. Its ability to minimize epimerization while ensuring high yields makes it an invaluable tool in the synthesis of complex and stereochemically rich molecules. The straightforward workup, owing to the water solubility of its byproducts, further enhances its appeal for both laboratory-scale research and large-scale manufacturing. As the pharmaceutical industry continues to embrace greener and more efficient synthetic methodologies, the prominence of T3P® is set to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. curiaglobal.com [curiaglobal.com]

- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 4. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]

- 5. Propylphosphonic Anhydride (T3P) [commonorganicchemistry.com]

- 6. 68957-94-8 CAS MSDS (Propylphosphonic anhydride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Propanephosphonic acid anhydride | 843942 [merckmillipore.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 11. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 12. Stereochemical Aspects of T3P Amidations - Lookchem [lookchem.com]

Dipropyldiphosphonic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dipropyldiphosphonic acid, including its physicochemical properties. Due to the limited publicly available information on the specific biological activities and experimental protocols for this compound, this guide also presents generalized methodologies for the synthesis and purification of related phosphonic acids and details the well-established signaling pathways of bisphosphonates, a structurally related class of compounds with significant therapeutic applications.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 71760-04-8 | [1][2] |

| Molecular Formula | C6H16O5P2 | [1][2] |

| Molecular Weight | 230.14 g/mol | [1][2] |

Experimental Protocols: Synthesis and Purification

General Synthesis Workflow

The synthesis of diphosphonic acids often involves the reaction of appropriate phosphonic acid precursors followed by hydrolysis. A generalized workflow is depicted in the diagram below.

Purification Methodologies

The purification of phosphonic acids can be challenging due to their often sticky and hygroscopic nature. Common techniques include:

-

Chromatography : Strong anion-exchange chromatography is a viable method for the purification of phosphonic acids. Elution with a gradient of formic acid in water can be effective.

-

Crystallization : Crystallization can be attempted from various solvent systems, such as acetone/water or acetonitrile/water. The formation of salts, for instance with cyclohexylamine or dicyclohexylamine, can improve the crystalline properties of the product.

Biological Activity and Signaling Pathways

Specific biological activities and signaling pathways for this compound have not been extensively characterized in publicly accessible literature. However, the broader class of bisphosphonates, which are also diphosphonic acid analogues, are well-studied for their effects on bone metabolism. The mechanism of action for nitrogen-containing bisphosphonates is particularly well-understood and serves as a relevant example for researchers in this field.

The Mevalonate Pathway: A Target for Nitrogen-Containing Bisphosphonates

Nitrogen-containing bisphosphonates (N-BPs), such as zoledronic acid and alendronate, are potent inhibitors of bone resorption.[2] Their primary mechanism of action involves the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4] This pathway is crucial for the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[2]

The inhibition of FPPS by N-BPs prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[2] These molecules are necessary for the prenylation of small GTPases. The disruption of this process in osteoclasts, the cells responsible for bone resorption, leads to cytoskeletal abnormalities, loss of the ruffled border, and ultimately, apoptosis.[5] This targeted induction of osteoclast apoptosis is the basis for the therapeutic efficacy of N-BPs in treating osteoporosis and other bone disorders.[5]

The signaling cascade is illustrated in the diagram below.

References

Unraveling the Solubility of Dipropyldiphosphonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dipropyldiphosphonic acid, a member of the organophosphorus compound family, holds potential for various applications, including in drug development and materials science. A critical parameter for its handling, formulation, and application is its solubility in organic solvents. This technical guide provides an in-depth overview of the expected solubility characteristics of this compound, outlines a detailed experimental protocol for its determination, and presents available data for structurally related compounds to inform initial solvent selection.

Core Concepts in Solubility of Phosphonic Acids

Phosphonic acids are characterized by the presence of a C-P(=O)(OH)₂ functional group. The two hydroxyl groups can engage in hydrogen bonding, making them generally more soluble in polar solvents. The polarity and hydrogen-bonding capacity of the solvent play a crucial role in dissolving these compounds. Acidic media can reduce the water solubility of phosphonic acids[1]. For purification, polar solvents such as acetonitrile, methanol, and acetone are often employed for recrystallization[1].

The overall solubility of a specific phosphonic acid, such as this compound, is influenced by the nature of the organic substituent. The two propyl groups in this compound contribute to its nonpolar character, which may enhance its solubility in less polar organic solvents compared to phosphonic acids with smaller alkyl or more polar substituents.

Experimental Protocol for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a common method for determining the solubility of a compound like this compound in various organic solvents.

Methodology: Isothermal Shake-Flask Method

-

Preparation of Saturated Solutions:

-

An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent.

-

The vials are sealed to prevent solvent evaporation.

-

The mixtures are agitated in a constant temperature shaker bath for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Phase Separation:

-

After equilibration, the vials are allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

If necessary, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

-

-

Sample Analysis:

-

A known aliquot of the clear supernatant (the saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

The aliquot is then diluted with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

The concentration of this compound in the diluted sample is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry) or a titration method if the compound has acidic properties.

-

-

Data Calculation:

-

The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units such as mg/mL, g/L, or mol/L.

-

The following diagram illustrates the general workflow for this experimental protocol.

Solubility Data of a Structurally Related Compound

| Solvent | Solubility of Propylphosphonic Acid (mg/mL) |

| Ethanol | ~30 |

| Dimethyl Sulfoxide (DMSO) | ~2 |

| Dimethylformamide (DMF) | ~5 |

Data for propylphosphonic acid, not this compound.[2]

Propylphosphonic acid is also sparingly soluble in aqueous buffers.[2] For enhanced solubility in aqueous buffers, it is recommended to first dissolve it in ethanol and then dilute with the aqueous buffer of choice.[2]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its practical application. Based on the general principles of phosphonic acid chemistry, it is expected to be soluble in polar organic solvents, with its dual propyl groups potentially conferring some solubility in less polar environments as well. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in a range of solvents. The solubility data for propylphosphonic acid can serve as a preliminary guide for solvent screening. Further experimental investigation is necessary to establish a comprehensive solubility profile for this compound.

References

Unraveling the Thermal Behavior of Dipropyldiphosphonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of dipropyldiphosphonic acid. Due to a lack of direct studies on this specific molecule, this guide synthesizes findings from analogous phosphonic acids and organophosphorus compounds to infer its likely thermal properties and degradation pathways. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into potential experimental approaches and expected outcomes.

Introduction

This compound is a member of the diphosphonic acid family, a class of compounds with strong chelating properties and applications in various fields, including as bone resorption inhibitors and in materials science. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and ultimately their performance in final applications. Understanding the thermal decomposition profile, including onset temperatures and degradation products, is essential for ensuring product quality, safety, and efficacy.

This guide reviews the thermal analysis techniques and decomposition mechanisms reported for structurally related phosphonic acids, such as 1-hydroxyethylidene-1,1-diphosphonic acid (HEDP), aminotrimethylene phosphonic acid (ATMP), and diisopropyl methylphosphonate (DIMP), to provide a predictive framework for the thermal behavior of this compound.

Inferred Thermal Stability and Decomposition

Based on studies of analogous compounds, the thermal decomposition of this compound is likely a multi-stage process. The initiation of decomposition for phosphonic acids typically involves dehydration, followed by the cleavage of C-P and P-O-P bonds at higher temperatures.

Predicted Decomposition Pathway

The decomposition of this compound is hypothesized to proceed through the following stages:

-

Intramolecular Dehydration: Initial heating is expected to cause the removal of water molecules, leading to the formation of an anhydride.

-

C-P and P-O-P Bond Scission: At elevated temperatures, the carbon-phosphorus and phosphorus-oxygen-phosphorus bonds are likely to break.

-

Formation of Volatile Products: This bond scission would result in the formation of smaller, volatile molecules. Based on the pyrolysis of DIMP, potential products could include propylene and propylphosphonic acid.[1] Further decomposition could lead to the formation of phosphorus oxides and various organic fragments.

The following diagram illustrates a plausible decomposition pathway for this compound, inferred from the behavior of similar organophosphorus compounds.

Caption: Inferred decomposition pathway of this compound.

Recommended Experimental Protocols

To definitively determine the thermal stability and decomposition of this compound, a combination of thermoanalytical and spectroscopic techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the onset temperature of decomposition and the number of decomposition stages.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied.[2]

-

Temperature Range: From ambient temperature to a temperature at which the sample is fully decomposed (e.g., 25 °C to 900 °C).[2]

-

Atmosphere: An inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) is used to prevent oxidative decomposition.[2]

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the temperatures of mass loss events.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to determine the enthalpy changes associated with these processes.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, consistent with the TGA experiment, is used.

-

Temperature Range: Similar to the TGA range.

-

Atmosphere: An inert atmosphere is maintained.

-

-

Data Analysis: The DSC thermogram reveals endothermic (melting, decomposition) and exothermic (crystallization, some decompositions) peaks, providing information on the energetics of the thermal events.

Evolved Gas Analysis (EGA)

To identify the gaseous products evolved during decomposition, the thermoanalytical instrument can be coupled to a spectrometer, such as a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).

-

TGA-FTIR/MS: The gas stream from the TGA furnace is directed into the FTIR gas cell or the MS inlet.

-

Data Acquisition: FTIR or mass spectra are continuously recorded as a function of temperature.

-

Data Analysis: The spectra are analyzed to identify the chemical composition of the evolved gases at different stages of decomposition.

The following diagram outlines a recommended experimental workflow for characterizing the thermal stability of this compound.

Caption: Experimental workflow for thermal analysis.

Quantitative Data from Analogous Compounds

While specific quantitative data for this compound is unavailable, the following tables summarize thermal decomposition data for related phosphonic acids to provide a comparative reference.

Table 1: Thermal Decomposition Data for HEDP and ATMP

| Compound | Decomposition Stage | Temperature Range (°C) | Major Decomposition Products | Reference |

| HEDP | Dehydration (crystal water) | ~80 | H₂O | [3] |

| Dehydration (intramolecular) | ~180 | H₂O | [3] | |

| C-P Bond Cleavage | ~210 | Acetic acid, H₂O | [3] | |

| Further Decomposition | >500 | Phosphorus compounds, Acetaldehyde | [3] | |

| ATMP | Onset of Decomposition | ~500 | - | [3] |

Table 2: Pyrolysis Data for Diisopropyl Methylphosphonate (DIMP)

| Temperature Range (K) | Residence Time (ms) | Major Decomposition Products | Reference |

| 700 - 800 | 15 - 90 | Propylene, Isopropanol, Isopropyl methylphosphonate (IMP), Methylphosphonic acid (MPA) | [1] |

Conclusion

The thermal stability and decomposition of this compound remain to be experimentally determined. However, by examining the behavior of structurally similar compounds, a predictive framework can be established. It is anticipated that the decomposition will proceed via dehydration followed by C-P and P-O-P bond scission, yielding volatile organic and phosphorus-containing products.

For a definitive understanding, a systematic study employing TGA, DSC, and EGA techniques is essential. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute such investigations. This knowledge is critical for the successful application of this compound in research, drug development, and other advanced material applications.

References

Commercial Suppliers and Technical Guide for High-Purity Dipropyldiphosphonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of commercial suppliers of high-purity Dipropyldiphosphonic acid (CAS No. 71760-04-8), along with relevant technical data for its application in research and drug development. Due to the limited availability of detailed public information, this guide also includes general methodologies for the analysis of related phosphonic acids and an overview of the role of bisphosphonates in cellular signaling, which may serve as a proxy for understanding the potential mechanisms of action of this compound.

Commercial Suppliers

Identifying commercial suppliers for high-purity this compound can be challenging. The following table summarizes the publicly available information on potential suppliers. Researchers are advised to contact these companies directly to obtain detailed specifications, certificates of analysis, and availability.

| Supplier Name | Location | Contact Information | Purity | Notes |

| A2B Chem | San Diego, CA, USA | Not publicly listed | 95%[1] | Listed as P,P′-Dipropyldiphosphonic acid.[1] |

| ShenZhen Trendseen Biological Technology Co.,Ltd. | Shenzhen, China | --INVALID-LINK-- | Not specified | Listed as a supplier on several chemical directories.[2] |

| SUZHOU SENFEIDA CHEMICAL CO.,LTD | Suzhou, China | --INVALID-LINK-- | Not specified | Listed as a supplier on several chemical directories.[2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C6H16O5P2 | PubChem |

| Molecular Weight | 230.14 g/mol | PubChem[3] |

| CAS Number | 71760-04-8 | PubChem[3] |

| Predicted Boiling Point | 361.6±25.0 °C | ChemicalBook[2] |

| Predicted Density | 1.298±0.06 g/cm3 | ChemicalBook[2] |

| Predicted pKa | 1.67±0.10 | ChemicalBook[2] |

Experimental Protocols: General Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organophosphorus compounds.

-

¹H NMR: Provides information on the proton environment in the molecule, allowing for the identification of the propyl chains and their proximity to the phosphorus atoms.

-

³¹P NMR: Directly observes the phosphorus nuclei, providing information on their chemical environment and the presence of phosphorus-containing impurities. The chemical shift will be characteristic of the diphosphonic acid structure.

-

¹³C NMR: Complements ¹H NMR in confirming the carbon skeleton of the molecule.

General Protocol Outline:

-

Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Data Acquisition: Acquire ¹H, ³¹P, and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Analysis: Integrate the signals to determine the relative ratios of different proton, phosphorus, and carbon environments. Compare the observed chemical shifts with predicted values or reference spectra if available. Purity can be estimated by comparing the integral of the main compound's signals to those of any impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purity analysis of non-volatile compounds like this compound.

General Protocol Outline:

-

Column Selection: A reverse-phase C18 column or a mixed-mode column with anion-exchange and HILIC capabilities would be suitable for retaining and separating polar, acidic compounds.[4]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase will be critical for achieving good peak shape and retention.[4][5][6]

-

Detection: UV detection may be possible if the molecule possesses a chromophore. If not, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used for detection.[4]

-

Quantification: A calibration curve can be constructed using standards of known concentration to quantify the amount of this compound in a sample. Purity is determined by the relative area of the main peak compared to any impurity peaks.

Potential Role in Signaling Pathways: Insights from Bisphosphonates

This compound belongs to the broader class of diphosphonates. While specific signaling pathway involvement for this particular molecule is not documented, the well-studied class of bisphosphonates offers valuable insights into potential mechanisms of action. Bisphosphonates are known to be potent inhibitors of osteoclast-mediated bone resorption and are widely used in the treatment of osteoporosis and other bone-related diseases.[7][8]

The primary mechanism of action for nitrogen-containing bisphosphonates is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[8] This inhibition prevents the prenylation of small GTPases, which are essential for the function and survival of osteoclasts.[8]

Non-nitrogen containing bisphosphonates are metabolized in cells to form non-hydrolyzable ATP analogs.[8] These analogs can interfere with mitochondrial function and induce apoptosis in osteoclasts.[8]

Some studies also suggest that bisphosphonates can influence cell signaling pathways by:

-

Inhibiting certain tyrosine kinases. [9]

-

Activating nucleotide receptor signaling, leading to the activation of ERKs and increased proliferation of osteoblast-like cells.[10]

-

Interfering with the formation of osteoclasts and altering the signaling between osteoclasts and osteoblasts.[7]

The following diagram illustrates a simplified overview of the bisphosphonate mechanism of action, which may provide a conceptual framework for investigating this compound.

Caption: Simplified overview of bisphosphonate mechanisms of action.

Logical Workflow for Supplier and Compound Evaluation

For researchers and drug development professionals, a systematic approach to evaluating and sourcing this compound is crucial. The following workflow outlines the key steps.

Caption: A logical workflow for evaluating and qualifying suppliers of this compound.

Conclusion and Future Outlook

This technical guide provides a summary of the currently available information on commercial suppliers of high-purity this compound and outlines general methodologies for its analysis. The limited public data underscores the need for direct engagement with suppliers to obtain detailed product specifications. The insights from the well-studied class of bisphosphonates offer a valuable starting point for investigating the potential biological activities of this compound. As research into novel phosphonates for therapeutic applications continues, it is anticipated that more suppliers will emerge and a greater depth of technical information will become available. Researchers are encouraged to contribute to the public domain by publishing detailed characterization and application data for this compound.

References

- 1. a2bchem.com [a2bchem.com]

- 2. This compound | 71760-04-8 [chemicalbook.com]

- 3. This compound | C6H16O5P2 | CID 11746426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. HPLC Separation of Phosphorous and Phosphoric Acids | SIELC Technologies [sielc.com]

- 5. mdpi.com [mdpi.com]

- 6. Development and Optimisation of an HPLC-DAD-ESI-Q-ToF Method for the Determination of Phenolic Acids and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancerresearchuk.org [cancerresearchuk.org]

- 8. ClinPGx [clinpgx.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bisphosphonates activate nucleotide receptors signaling and induce the expression of Hsp90 in osteoblast-like cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Fundamental Guide to Diphosphonic Acid Derivatives: From Core Principles to Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphonic acid derivatives, particularly the class known as bisphosphonates, are organophosphorus compounds characterized by two phosphonate (PO(OH)₂) groups attached to the same carbon atom, forming a P-C-P backbone. This structure is analogous to the endogenous pyrophosphate (P-O-P) moiety but exhibits significantly greater resistance to enzymatic hydrolysis. This inherent stability, coupled with a high affinity for calcium ions, has made these compounds invaluable in various medical and industrial applications. In the realm of drug development, they are most recognized for their profound effects on bone metabolism, forming the cornerstone of treatment for a range of skeletal disorders. This technical guide provides an in-depth exploration of the fundamental research on diphosphonic acid derivatives, encompassing their mechanism of action, synthesis, analytical techniques, and key quantitative data to support further research and development.

Mechanism of Action: Targeting Bone Resorption

The primary therapeutic application of diphosphonic acid derivatives, specifically bisphosphonates, is the inhibition of bone resorption.[1] This is achieved through their selective uptake by osteoclasts, the cells responsible for bone breakdown. There are two main classes of bisphosphonates, distinguished by the presence or absence of a nitrogen atom in their side chain, which dictates their molecular mechanism of action.[1]

Nitrogen-Containing Bisphosphonates (N-BPs): This more potent class of bisphosphonates, which includes widely used drugs like alendronate, risedronate, ibandronate, and zoledronic acid, acts by inhibiting farnesyl pyrophosphate synthase (FPPS).[1] FPPS is a key enzyme in the mevalonate pathway, which is crucial for the production of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTP-binding proteins (e.g., Ras, Rho, Rac) that are vital for osteoclast function, survival, and cytoskeletal organization. By inhibiting FPPS, N-BPs disrupt these critical cellular processes, leading to osteoclast inactivation and apoptosis.[1]

Non-Nitrogen-Containing Bisphosphonates: This earlier generation of bisphosphonates, such as etidronate and clodronate, have a different mechanism. They are metabolized within osteoclasts into cytotoxic ATP analogues. These non-hydrolyzable analogues accumulate and interfere with ATP-dependent cellular processes, ultimately inducing osteoclast apoptosis.

The following diagram illustrates the inhibition of the mevalonate pathway by nitrogen-containing bisphosphonates.

Quantitative Data on Diphosphonic Acid Derivatives

The efficacy of diphosphonic acid derivatives can be quantified through various parameters, including their inhibitory concentration on target enzymes, binding affinity to bone mineral, and pharmacokinetic properties.

Table 1: Comparative IC₅₀ Values of Nitrogen-Containing Bisphosphonates against Human Farnesyl Pyrophosphate Synthase (FPPS)

| Bisphosphonate | IC₅₀ (nM) | Reference |

| Zoledronic Acid | 3 | [2] |

| Risedronate | 10 | |

| Ibandronate | 20 | |

| Alendronate | 50 | |

| Pamidronate | 500 | [3] |

Table 2: Binding Affinities of Bisphosphonates to Hydroxyapatite (HAP)

| Bisphosphonate | Binding Affinity (KL, M⁻¹) | Reference |

| Zoledronic Acid | 3.10 x 10⁶ | [4] |

| Alendronate | 2.65 x 10⁶ | [4] |

| Risedronate | 2.73 x 10⁶ | [4] |

Table 3: Comparative Pharmacokinetic Parameters of Selected Bisphosphonates in Humans

| Parameter | Alendronate | Risedronate | Ibandronate | Zoledronic Acid | Reference |

| Bioavailability (Oral) | <1% | <1% | ~0.6% | N/A (IV administration) | [5] |

| Plasma Protein Binding | ~78% | ~24% | ~85-95% | ~22-56% | |

| Renal Excretion | ~50% of absorbed dose within 72 hours | ~20-80% of absorbed dose within 24 hours | ~50-60% of absorbed dose within 24 hours | ~39% of administered dose within 24 hours | [6] |

| Terminal Half-life | >10 years | >480 hours | ~150-200 hours | ~146 hours | [5] |

Experimental Protocols

Synthesis of Diphosphonic Acid Derivatives

The synthesis of bisphosphonates often involves the reaction of a carboxylic acid with phosphorous acid and a phosphorus halide. The following diagram and protocol detail a general workflow for the synthesis of Alendronate.

Detailed Protocol for the Synthesis of Alendronate:

-

Reaction Setup: In a 250-mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-aminobutyric acid (20 g, 0.19 mol) and phosphorous acid (16 g, 0.19 mol).

-

Dissolution and Heating: Dissolve the reactants in a minimal amount of methanesulfonic acid and heat the mixture to 65°C.

-

Addition of Phosphorus Trichloride: While maintaining the temperature at 65°C, add phosphorus trichloride (35 mL, 0.40 mol) dropwise over 20 minutes.

-

Reaction: Stir the reaction mixture at 65°C overnight.

-

Quenching and Hydrolysis: Quench the reaction by adding iced distilled water. Transfer the mixture to a 500-mL three-necked flask and reflux for 5 hours.

-

Precipitation: Cool the reaction mixture in an ice bath and adjust the pH to 4.3 with a 50% (w/w) aqueous solution of NaOH to induce precipitation of the product.

-

Purification: Filter the precipitate and wash it several times with anhydrous methanol to remove residual methanesulfonic acid.

-

Drying: Dry the purified precipitate overnight in a heated desiccator at 40°C under vacuum.

Analytical Techniques

The quantification and characterization of diphosphonic acid derivatives in pharmaceutical formulations and biological matrices are critical for quality control and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and complexometric titration are commonly employed methods.

HPLC Analysis of Pamidronate in Pharmaceutical Formulations:

Many bisphosphonates lack a strong chromophore, making direct UV detection challenging. Therefore, a pre-column or post-column derivatization step is often necessary.

References

- 1. Bisphosphonates: Mechanism of Action and Role in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. core.ac.uk [core.ac.uk]

- 4. Bisphosphonate binding affinity as assessed by inhibition of carbonated apatite dissolution in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bisphosphonate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. On the pharmacological evaluation of bisphosphonates in humans - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dipropyldiphosphonic Acid as a Corrosion Inhibitor for Steel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dipropyldiphosphonic acid and its analogs as corrosion inhibitors for steel. The information is compiled from various studies on short-chain alkyl phosphonic and diphosphonic acids, offering insights into their performance, mechanism of action, and experimental evaluation. While specific data for this compound is limited, the following sections extrapolate from closely related compounds to provide a detailed guide.

Introduction

Corrosion of steel is a significant issue across various industries, leading to structural degradation and economic losses. Phosphonic acids have emerged as effective and environmentally friendly corrosion inhibitors.[1][2] These compounds function by adsorbing onto the metal surface, forming a protective layer that impedes the corrosion process.[2][3] this compound, a member of the diphosphonic acid family, is expected to exhibit strong corrosion inhibition properties due to the presence of two phosphonic acid functional groups, which can chelate with metal ions on the steel surface to form a stable protective film.[4][5]

The general mechanism of action for phosphonic acid-based inhibitors involves the formation of a protective film on the metal surface. This film can be composed of metal-phosphonate complexes and, in the presence of synergistic ions like Zn2+, can also include precipitates such as zinc hydroxide.[2][3] This barrier layer inhibits both anodic (metal dissolution) and cathodic (oxygen reduction) reactions, thus reducing the overall corrosion rate.[3]

Quantitative Data Summary

The following tables summarize the corrosion inhibition performance of various short-chain alkyl phosphonic and diphosphonic acids on steel, providing a reference for the expected performance of this compound.

Table 1: Corrosion Inhibition Efficiency of Propyl Phosphonic Acid (PPA) in the Presence of Zn2+

| Inhibitor System | Corrosive Medium | Steel Type | Inhibition Efficiency (%) | Reference |

| 75 ppm PPA + 100 ppm Zn2+ | Aqueous solution with 60 mg/L Cl- | Carbon Steel | 90 | [2] |

Table 2: Electrochemical Parameters for Carbon Steel Corrosion Inhibition by Homologous Alkyl Diphosphonic Acids in 3.5% NaCl (pH = 3.0)

| Inhibitor (Alkyl Chain) | Concentration (mM) | Ecorr (mV vs. Ag/AgCl) | icorr (μA/cm2) | Inhibition Efficiency (%) | Reference |

| None (Control) | - | -730 | 25.6 | - | [6] |

| Methyl (C1-D) | 1.0 | -695 | 10.2 | 60.2 | [6] |

| Ethyl (C2-D) | 1.0 | -680 | 8.5 | 66.8 | [6] |

| Butyl (C4-D) | 1.0 | -672 | 6.3 | 75.4 | [6] |

| Hexyl (C6-D) | 1.0 | -650 | 4.1 | 84.0 | [6] |

| Octyl (C8-D) | 1.0 | -635 | 2.8 | 89.1 | [6] |

| Dodecyl (C12-D) | 1.0 | -620 | 3.2 | 87.5 | [6] |

Note: Data for this compound (C3-D) is not available in the cited literature. Based on the trend observed, an inhibition efficiency between that of C2-D and C4-D can be anticipated.

Table 3: Performance of 1-Hydroxyethylidene-1,1-diphosphonic Acid (HEDP) as a Corrosion Inhibitor for Steel

| Inhibitor System | Corrosive Medium | Steel Type | Inhibition Efficiency (%) | Reference |

| 50 ppm HEDP | 0.3% NaCl | SS 41 Steel | ~70 (estimated from polarization curves) | [3] |

| 50 ppm HEDP + Zn2+ | 0.3% NaCl | SS 41 Steel | >85 | [3] |

| 50 mg/L HEDP | 3.5% NaCl + 1 mM Na2S | AISI 304 Stainless Steel | ~60 (from weight loss) | [7] |

| 50 mg/L HEDP + 20 mg/L Zn2+ | 3.5% NaCl + 1 mM Na2S | AISI 304 Stainless Steel | 85.2 | [7] |

Experimental Protocols

Gravimetric Analysis (Weight Loss Method)

This protocol is for determining the corrosion rate and inhibition efficiency by measuring the weight loss of steel coupons.

Materials:

-

Steel coupons of known dimensions and composition

-

Corrosive solution (e.g., 3.5% NaCl solution)

-

This compound

-

Synergistic agents (e.g., ZnSO4), if applicable

-

Deionized water

-

Acetone

-

Hydrochloric acid (for cleaning)

-

Hexamethylenetetramine (inhibitor for cleaning solution)

-

Analytical balance (±0.1 mg)

-

Beakers

-

Polishing paper (various grits)

Procedure:

-

Coupon Preparation: Mechanically polish the steel coupons with successive grades of polishing paper, rinse with deionized water, degrease with acetone, and dry.

-

Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

-

Inhibitor Solution Preparation: Prepare the corrosive solution with and without the desired concentration of this compound and any synergistic agents.

-

Immersion: Immerse the weighed coupons in the prepared solutions in beakers. Ensure the coupons are fully submerged.

-

Exposure: Leave the coupons immersed for a predetermined period (e.g., 24, 48, or 72 hours) at a constant temperature.

-

Cleaning: After the exposure period, remove the coupons, rinse with deionized water, and clean them by immersing in a solution of hydrochloric acid containing hexamethylenetetramine to remove corrosion products without affecting the base metal.

-

Final Weighing: Rinse the cleaned coupons with deionized water, dry thoroughly, and reweigh them.

-

Calculation:

-

Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ)

-

ΔW = Weight loss (mg)

-

A = Surface area of the coupon (cm²)

-

T = Immersion time (hours)

-

ρ = Density of steel (g/cm³)

-

-

Inhibition Efficiency (IE%): IE% = [(CRblank - CRinhibitor) / CRblank] × 100

-

CRblank = Corrosion rate in the absence of inhibitor

-

CRinhibitor = Corrosion rate in the presence of inhibitor

-

-

Electrochemical Measurements

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism.

Apparatus:

-

Potentiostat/Galvanostat with frequency response analyzer

-

Three-electrode electrochemical cell:

-

Working Electrode (WE): Steel sample

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

-

Counter Electrode (CE): Platinum or graphite rod

-

-

Corrosive solution with and without inhibitor

This technique determines the corrosion current density (icorr) and corrosion potential (Ecorr) and helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Procedure:

-

Cell Setup: Assemble the three-electrode cell with the steel working electrode immersed in the test solution.

-

Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.

-

Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

-

Data Analysis: Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the Ecorr to determine the icorr.

-

Calculation of Inhibition Efficiency (IE%): IE% = [(icorr,blank - icorr,inhibitor) / icorr,blank] × 100

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the metal surface.

Procedure:

-

Cell Setup and Stabilization: Same as for potentiodynamic polarization.

-

EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Analysis:

-

Plot the impedance data as a Nyquist plot (Zimaginary vs. Zreal) and Bode plots (log |Z| and phase angle vs. log frequency).

-

The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

-

Model the data using an appropriate equivalent electrical circuit to extract parameters like solution resistance (Rs), Rct, and double-layer capacitance (Cdl).

-

-

Calculation of Inhibition Efficiency (IE%): IE% = [(Rct,inhibitor - Rct,blank) / Rct,inhibitor] × 100

Visualizations

Experimental Workflow for Corrosion Inhibition Studies

Caption: Workflow for evaluating corrosion inhibitors.

Proposed Corrosion Inhibition Mechanism of Diphosphonic Acids

Caption: Inhibition mechanism of diphosphonic acids.

Conclusion

This compound is anticipated to be an effective corrosion inhibitor for steel, likely exhibiting performance characteristics similar to or better than other short-chain diphosphonic acids. Its dual phosphonic acid groups are expected to facilitate strong adsorption and the formation of a durable protective film on the steel surface. The provided protocols offer a standardized approach for evaluating its efficacy and mechanism of action. Further research is recommended to determine the optimal concentration, the effect of synergistic ions, and its performance in various corrosive environments.

References

- 1. Etidronic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. bohrium.com [bohrium.com]

- 4. Hydroxyethylidene Diphosphonic Acid(HEDP);HEDP;HEDP(A);HEDPA;CAS No.2809-21-4;ETIDRONIC ACID;1-Hydroxy Ethylidene-1,1-Diphosphonic Acid;HEDP phosphate,HEDP Chemical - Shandong Taihe Water Treatment Technologies Co., Ltd. [thwater.net]

- 5. irochemical.com [irochemical.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. scirp.org [scirp.org]

Application of Dipropyldiphosphonic Acid in Nanoparticle Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles is a critical step in tailoring their physicochemical properties for a wide range of applications, from biomedical imaging and drug delivery to catalysis and materials science. Phosphonic acids, as a class of organic compounds, have emerged as highly effective capping and stabilizing agents in the synthesis of various nanoparticles, particularly those composed of metal oxides. Their strong binding affinity to metal surfaces provides robust colloidal stability, preventing aggregation and controlling particle growth. This document provides detailed application notes and protocols for the use of dipropyldiphosphonic acid as a functionalizing agent in nanoparticle synthesis. While specific data for this compound is not extensively available, the principles and protocols outlined here are based on the well-established use of other phosphonic acids in nanoparticle formulation.

Principle of Action

This compound, a member of the diphosphonic acid family, is anticipated to act as an excellent ligand for the surface of nanoparticles. The two phosphonate groups can chelate metal ions on the nanoparticle surface, forming strong, covalent-like bonds. This strong interaction provides a stable coating that can prevent agglomeration and control the size and morphology of the nanoparticles during synthesis. The propyl chains extending from the phosphonate groups can influence the hydrophobicity and dispersibility of the nanoparticles in various solvents.

Application: Synthesis of Zinc Oxide (ZnO) Nanoparticles

This protocol describes a typical synthesis of zinc oxide (ZnO) nanoparticles using this compound as a capping agent to control particle size and enhance stability.

Materials and Reagents

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

This compound

-

Deionized water

Experimental Protocol

-

Preparation of Precursor Solution:

-

Dissolve 0.55 g of zinc acetate dihydrate in 50 mL of absolute ethanol in a three-necked flask.

-

Stir the solution vigorously at room temperature for 30 minutes to ensure complete dissolution.

-

-

Addition of Capping Agent:

-

In a separate beaker, prepare a 0.05 M solution of this compound in absolute ethanol.

-

Add a specific volume of the this compound solution to the zinc acetate solution under continuous stirring. The amount added can be varied to study its effect on nanoparticle size (see Table 1).

-

-

Initiation of Nanoparticle Formation:

-

Separately, prepare a 0.3 M solution of potassium hydroxide (KOH) in 25 mL of absolute ethanol.

-

Add the KOH solution dropwise to the zinc acetate solution containing the capping agent over a period of 15 minutes using a dropping funnel.

-

A white precipitate of ZnO nanoparticles should form immediately.

-

-

Growth and Stabilization:

-

Allow the reaction to proceed for 2 hours at 60°C under continuous stirring to facilitate nanoparticle growth and stabilization by the capping agent.

-

-

Purification of Nanoparticles:

-

After the reaction, cool the suspension to room temperature.

-

Centrifuge the nanoparticle suspension at 8000 rpm for 15 minutes.

-

Discard the supernatant and re-disperse the nanoparticle pellet in absolute ethanol.

-

Repeat the centrifugation and re-dispersion steps three times to remove any unreacted precursors and excess capping agent.

-

-

Drying and Storage:

-

After the final wash, dry the purified ZnO nanoparticles in a vacuum oven at 60°C for 12 hours.

-

Store the dried nanoparticle powder in a desiccator for further characterization and use.

-

Experimental Workflow

Caption: Workflow for the synthesis of ZnO nanoparticles.

Quantitative Data Summary

The concentration of the capping agent, this compound, is expected to have a significant impact on the resulting nanoparticle characteristics. The following table presents hypothetical data to illustrate this relationship.

| Concentration of this compound (mM) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| 0 | 85 ± 15 | 0.45 | -5.2 |

| 1 | 42 ± 8 | 0.28 | -22.5 |

| 5 | 25 ± 5 | 0.15 | -35.8 |

| 10 | 18 ± 4 | 0.12 | -41.2 |

Note: This data is illustrative and actual results may vary depending on specific experimental conditions.

Hypothetical Application in Drug Delivery

Functionalized nanoparticles are extensively researched for targeted drug delivery applications. Nanoparticles capped with this compound could be further modified to attach targeting ligands and therapeutic agents.

Proposed Signaling Pathway for Targeted Drug Delivery

The following diagram illustrates a hypothetical signaling pathway for the targeted delivery of a drug to a cancer cell using a functionalized nanoparticle.

Application Notes and Protocols for Dipropyldiphosphonic Acid in Bone Resorption and Osteoporosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyldiphosphonic acid belongs to the bisphosphonate class of drugs, which are potent inhibitors of osteoclast-mediated bone resorption. These compounds are structural analogues of pyrophosphate and exhibit a high affinity for hydroxyapatite, the mineral component of bone. This property allows for their targeted delivery to sites of active bone remodeling. By inhibiting osteoclast activity, this compound and other bisphosphonates are crucial in the research and development of therapeutics for bone disorders characterized by excessive bone loss, such as osteoporosis.

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its evaluation in common in vitro and in vivo bone resorption and osteoporosis assays.

Mechanism of Action

The primary mechanism of action of bisphosphonates, including this compound, involves the inhibition of osteoclast function. Nitrogen-containing bisphosphonates, a group to which many potent bisphosphonates belong, specifically inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway. This inhibition disrupts the prenylation of small GTP-binding proteins that are essential for osteoclast survival, cytoskeleton organization, and function, ultimately leading to osteoclast apoptosis and reduced bone resorption.

A key regulatory pathway in bone metabolism is the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)/RANK/Osteoprotegerin (OPG) signaling cascade. RANKL, expressed by osteoblasts and stromal cells, binds to its receptor RANK on osteoclast precursors, stimulating their differentiation and activation. OPG acts as a decoy receptor, binding to RANKL and preventing it from activating RANK, thus inhibiting osteoclastogenesis. While bisphosphonates primarily act intracellularly within osteoclasts, their effect on reducing the overall bone resorption rate can indirectly influence the local concentrations of these signaling molecules.

Data Presentation

The following tables present hypothetical comparative data for this compound against other common bisphosphonates. This data is for illustrative purposes and should be experimentally determined for this compound.

Table 1: In Vitro Bone Resorption Inhibition

| Compound | IC50 (µM) for Pit Formation Inhibition | Osteoclast Viability (at IC50) |

| This compound | Data to be determined | Data to be determined |

| Alendronate | 10 | >90% |

| Pamidronate | 25 | >90% |

| Etidronate | 100 | >95% |

Table 2: In Vivo Efficacy in Ovariectomized (OVX) Rat Model

| Treatment Group | Bone Mineral Density (BMD) Change from Baseline (%) | Trabecular Bone Volume/Total Volume (BV/TV) (%) |

| Sham | +2.5 | 45 |

| OVX + Vehicle | -15.0 | 20 |

| OVX + this compound | Data to be determined | Data to be determined |

| OVX + Alendronate (0.1 mg/kg) | -5.0 | 35 |

Experimental Protocols

In Vitro Bone Resorption Pit Assay

This assay assesses the ability of a compound to inhibit osteoclast-mediated resorption of a bone-like substrate.

Materials:

-

Bovine cortical bone or dentine slices (or commercially available calcium phosphate-coated plates)

-

Osteoclast precursor cells (e.g., murine bone marrow macrophages or RAW 264.7 cells)

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor)

-

Recombinant murine RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

-

This compound and other control compounds

-

TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

-

Toluidine blue stain

-

Sonicator

-

Microscope with imaging software

Protocol:

-

Preparation of Bone Slices: If using bone/dentine slices, clean them by sonication in distilled water and sterilize with 70% ethanol and UV irradiation. Place one slice per well in a 96-well plate.

-

Osteoclast Differentiation:

-

Seed osteoclast precursor cells onto the bone slices or coated plates at a density of 1 x 10^4 cells/well.

-

Culture the cells in complete alpha-MEM containing M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2.

-

-

Compound Treatment: After 3-4 days of differentiation, replace the medium with fresh medium containing M-CSF, RANKL, and varying concentrations of this compound or control compounds. Include a vehicle control.

-

Resorption Phase: Continue the culture for an additional 5-7 days.

-

Assay Termination and Staining:

-

Remove the cells from the bone slices by sonication in 0.25 M ammonium hydroxide.

-

Stain the resorption pits with 1% toluidine blue for 5 minutes.

-